N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine
CAS No.:
Cat. No.: VC15731998
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine -](/images/structure/VC15731998.png)
Specification
Molecular Formula | C19H17NO |
---|---|
Molecular Weight | 275.3 g/mol |
IUPAC Name | 1-(4-ethoxyphenyl)-N-naphthalen-1-ylmethanimine |
Standard InChI | InChI=1S/C19H17NO/c1-2-21-17-12-10-15(11-13-17)14-20-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3 |
Standard InChI Key | HOTXQDXSRGVHKB-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Introduction
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine is an organic compound featuring a naphthalene backbone with an ethoxy-substituted phenyl group connected via a methylene bridge, forming an imine linkage. This compound belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond where nitrogen is attached to an aromatic or aliphatic group. The aromatic characteristics of this compound, due to its naphthalene and phenyl groups, significantly influence its physical and chemical properties.
Synthesis Methods
The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 1-naphthylamine. This reaction often proceeds with the removal of water to drive the equilibrium towards product formation. The resulting product can be purified through recrystallization or chromatography techniques.
Chemical Reactions and Applications
N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine can participate in various chemical reactions due to its functional groups. Common reagents for these reactions include acids, bases, and reducing agents. The compound's reactivity as an imine makes it a valuable intermediate in organic synthesis, particularly in the formation of chiral amines, which are important building blocks in pharmaceuticals and agrochemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume